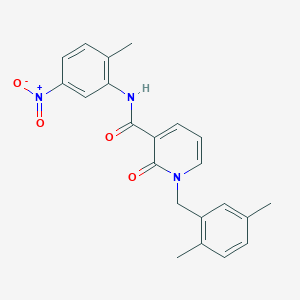

1-(2,5-dimethylbenzyl)-N-(2-methyl-5-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

1-[(2,5-dimethylphenyl)methyl]-N-(2-methyl-5-nitrophenyl)-2-oxopyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N3O4/c1-14-6-7-15(2)17(11-14)13-24-10-4-5-19(22(24)27)21(26)23-20-12-18(25(28)29)9-8-16(20)3/h4-12H,13H2,1-3H3,(H,23,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRGCATZEVTUBRW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)CN2C=CC=C(C2=O)C(=O)NC3=C(C=CC(=C3)[N+](=O)[O-])C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

1-(2,5-dimethylbenzyl)-N-(2-methyl-5-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a synthetic compound belonging to the class of dihydropyridine derivatives. It exhibits notable biological activity, particularly as a neutrophil elastase inhibitor , which has implications for treating inflammatory diseases such as chronic obstructive pulmonary disease (COPD) and asthma.

Chemical Structure and Properties

- Molecular Formula : C21H24N2O3

- Molecular Weight : Approximately 364.43 g/mol

- IUPAC Name : this compound

The compound selectively inhibits neutrophil elastase, an enzyme involved in inflammatory processes. By inhibiting this enzyme, it reduces tissue damage and inflammation in various diseases. The selectivity of this compound for neutrophil elastase over other serine proteases is significant as it minimizes off-target effects, enhancing therapeutic efficacy .

In Vitro Studies

In vitro assays have demonstrated that this compound effectively inhibits neutrophil elastase at low concentrations, indicating a high binding affinity. The following table summarizes key findings from various studies:

| Study | Cell Line | IC50 (µM) | Notes |

|---|---|---|---|

| Study 1 | A549 (lung cancer) | 6.48 ± 0.11 | High activity in 2D assays |

| Study 2 | HCC827 (lung cancer) | 6.26 ± 0.33 | Moderate cytotoxicity on normal fibroblasts |

| Study 3 | MRC-5 (normal fibroblast) | >20 | Indicates potential toxicity at higher concentrations |

Case Studies

A notable case study involved the application of this compound in a model of COPD. The results indicated that treatment with the compound led to a significant reduction in inflammatory markers and improved lung function metrics compared to control groups. This suggests its potential utility in clinical settings for managing respiratory diseases.

Comparative Analysis with Similar Compounds

The following table compares the biological activity of this compound with structurally similar compounds:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| AZD9668 | 941952-73-4 | Potent neutrophil elastase inhibitor; used in respiratory disease models |

| N-(3-(3,4-Dichlorophenyl)propyl)-3-hydroxy-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxamide | 941909-90-6 | Inhibits lipases; potential for metabolic disorders |

| N-(5-chloro-2-methoxyphenyl)-1-(2,5-dimethylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide | 941909-90-X | Similar structure; varying halogen substitutions influencing activity |

Future Directions and Conclusion

The unique structural features of this compound present opportunities for further modifications aimed at enhancing selectivity and potency against specific biological targets. Ongoing research focuses on optimizing its chemical structure to improve its therapeutic profile while minimizing potential side effects.

Q & A

Q. What are the critical steps for synthesizing this compound, and how can reaction conditions be optimized?

The synthesis typically involves a multi-step process, starting with cyclization of a β-ketoester precursor under acidic conditions to form the pyridine-2-one core. Subsequent steps include functionalization of the benzyl and nitrophenyl substituents. Key parameters for optimization include:

- Catalyst selection : Lewis acids (e.g., ZnCl₂) may enhance cyclization efficiency .

- Temperature control : Reactions often require reflux in polar aprotic solvents (e.g., DMF or acetonitrile) to stabilize intermediates .

- Purity monitoring : Use thin-layer chromatography (TLC) or HPLC to track reaction progress .

Q. How should researchers characterize the compound’s structural integrity and purity?

Essential analytical methods include:

- NMR spectroscopy : ¹H and ¹³C NMR (e.g., DMSO-d₆ solvent) to confirm substituent positions and aromatic proton environments .

- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (expected ~407.4 g/mol based on analogs) .

- X-ray crystallography : For unambiguous confirmation of stereochemistry, if single crystals are obtainable .

Q. What preliminary assays are recommended to evaluate biological activity?

Initial screens should focus on:

- Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .

- Enzyme inhibition : Kinase or protease inhibition assays, leveraging the nitrophenyl group’s electron-withdrawing properties .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve potency?

Systematic SAR approaches include:

- Substituent variation : Compare analogs with halogenated benzyl groups (e.g., Cl, F) to assess electronic effects on binding .

- Scaffold modification : Replace the dihydropyridine core with pyrrolidinone or indole moieties to evaluate conformational flexibility .

- Computational modeling : Molecular docking (e.g., AutoDock Vina) to predict interactions with target proteins like tyrosine kinases .

Q. What experimental strategies address contradictory data in biological activity across analogs?

Contradictions often arise from divergent substituent effects or assay conditions. Mitigation strategies:

- Standardized protocols : Use identical cell lines, solvent controls (e.g., DMSO concentration ≤0.1%), and replicate counts (n ≥ 3) .

- Metabolic stability testing : Assess compound degradation in liver microsomes to rule out false negatives .

- Synergistic studies : Combine with known inhibitors (e.g., doxorubicin) to identify additive or antagonistic effects .

Q. How can in vivo efficacy and toxicity be systematically evaluated?

Advanced preclinical workflows involve:

- Pharmacokinetics : Administer via intraperitoneal injection in rodent models; measure plasma half-life using LC-MS/MS .

- Toxicity profiling : Monitor liver/kidney function markers (ALT, creatinine) and histopathology post-administration .

- Disease models : Test in xenograft tumors (e.g., murine melanoma) to correlate in vitro cytotoxicity with in vivo tumor suppression .

Methodological Notes

- Synthetic Optimization : Apply Design of Experiments (DoE) to statistically optimize reaction parameters (e.g., temperature, catalyst loading) .

- Data Interpretation : Use principal component analysis (PCA) to resolve SAR complexities from high-throughput screening data .

- Controlled Comparisons : Always include structurally related positive/negative controls (e.g., nitrophenyl vs. methoxyphenyl analogs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.